Cas no 1498820-97-5 (4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one)

4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolidinone, 4-(5-methyl-2-thienyl)-
- 4-(5-Methylthiophen-2-yl)oxazolidin-2-one
- 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one
- AKOS014925013
- 1498820-97-5
- EN300-1248832
- CS-0349754
-
- インチ: 1S/C8H9NO2S/c1-5-2-3-7(12-5)6-4-11-8(10)9-6/h2-3,6H,4H2,1H3,(H,9,10)
- InChIKey: MLZHWDGHCGAPBZ-UHFFFAOYSA-N
- SMILES: O1CC(C2SC(C)=CC=2)NC1=O
計算された属性
- 精确分子量: 183.03539970g/mol
- 同位素质量: 183.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 66.6Ų
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Predicted)
- Boiling Point: 427.7±34.0 °C(Predicted)
- 酸度系数(pKa): 11.63±0.40(Predicted)
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248832-2500mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1248832-5000mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1248832-100mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-1248832-1000mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 1000mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1248832-250mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1248832-500mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1248832-1.0g |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1248832-50mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1248832-10000mg |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one |
1498820-97-5 | 10000mg |
$3007.0 | 2023-10-02 |
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one (CAS No. 1498820-97-5)
4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1498820-97-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a thiophene ring and an oxazolidinone moiety, which are known for their diverse biological activities and interactions with biological targets.
The compound's structure is highly relevant in the context of modern drug discovery, where the integration of heterocyclic scaffolds like thiophene and oxazolidinone has shown promise in the development of novel therapeutic agents. The presence of the 5-methylthiophen-2-yl substituent enhances its pharmacological profile, making it a valuable candidate for further investigation. Recent studies have highlighted the importance of such structural motifs in modulating enzyme activity and receptor binding, which are critical factors in the design of effective pharmaceuticals.
In recent years, there has been a growing interest in the synthesis and characterization of oxazolidinone derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The oxazolidinone ring system is particularly noteworthy for its ability to form stable complexes with biological targets, thereby influencing their function. This characteristic makes 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one a promising candidate for further pharmacological studies.
The thiophene moiety in this compound contributes to its unique electronic properties, which can be exploited in various chemical reactions and interactions. Thiophene derivatives are well-documented for their role in medicinal chemistry, often serving as key structural elements in drugs targeting neurological disorders and infectious diseases. The incorporation of a methyl group at the 5-position of the thiophene ring further modulates its reactivity and biological activity, making it an intriguing subject for synthetic chemists.
Current research in this area focuses on understanding the mechanisms by which these compounds interact with biological systems. Advanced computational methods and experimental techniques are being employed to elucidate their mode of action. For instance, molecular docking studies have revealed that 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one can bind to specific protein targets with high affinity. This binding interaction is crucial for developing drugs that can effectively modulate these targets.
The synthesis of 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the thiophene derivative followed by its reaction with an appropriate oxazolidinone precursor. The choice of reagents and reaction conditions is critical to achieving high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound.
The potential applications of 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one extend beyond traditional pharmaceuticals. It has been explored as a building block for more complex molecules with enhanced therapeutic properties. Additionally, its structural features make it suitable for use in material science applications, such as organic electronics and sensors. The versatility of this compound underscores its importance in both academic research and industrial development.
In conclusion, 4-(5-methylthiophen-2-yl)-1,3-oxazolidin-2-one (CAS No. 1498820-97-5) represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional properties make it a valuable asset in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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